molecular formula C12H18ClN B1525525 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride CAS No. 1315368-86-5

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride

Cat. No. B1525525
M. Wt: 211.73 g/mol
InChI Key: JBMGNJDOEXXKEH-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1212326-69-6 . It has a molecular weight of 211.73 . The IUPAC name for this compound is 1-[2-(3-methylphenyl)cyclopropyl]ethanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride” is 1S/C12H17N.ClH/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13;/h3-6,9,11-12H,7,13H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 211.73 .

Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening Reactions

A notable application involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, demonstrating a mild procedure that proceeds at room temperature while preserving the enantiomeric purity of cyclopropane derivatives. This method has been applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, showcasing its potential in drug synthesis (Lifchits & Charette, 2008).

Synthesis of Branched Tryptamines

The synthesis of branched tryptamines through the domino Cloke-Stevens/Grandberg rearrangement of cyclopropylketone arylhydrazones represents another application. This method facilitates the formation of tryptamine derivatives with aryl groups in the α-position to the amino group, providing a pathway to synthesize enantiomerically pure tryptamine derivatives, which are of significant interest in medicinal chemistry (Salikov et al., 2017).

Palladium-Catalyzed Hydrocarbonation and Hydroamination

Further, the palladium-catalyzed hydrocarbonation and hydroamination of cyclopropenes with pronucleophiles have been studied. This reaction offers a route to allylated nucleophiles from cyclopropenes, demonstrating the utility of cyclopropyl derivatives in constructing complex molecular architectures (Nakamura et al., 2003).

Enantioselective Gelation and Helical Assembly Formation

Novel applications in material science include the enantioselective gelation response to chiral amines and hierarchical super-structured helical assembly formation by poly(phenylacetylene)s bearing cyclodextrin pendants. These materials demonstrate unique chiroptical properties and potential for chiral separation or enantioselective sensing applications (Maeda et al., 2011).

Mechanistic Insights into Amide Formation

Additionally, mechanistic studies have provided insights into amide formation by carbodiimide in aqueous media, which is crucial for bioconjugation applications. Understanding the reaction mechanism between carboxylic acids and amines in the presence of carbodiimide enhances the efficiency of amide bond formation, a fundamental reaction in organic synthesis and drug development (Nakajima & Ikada, 1995).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-cyclopropyl-2-(3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-3-2-4-10(7-9)8-12(13)11-5-6-11;/h2-4,7,11-12H,5-6,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMGNJDOEXXKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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